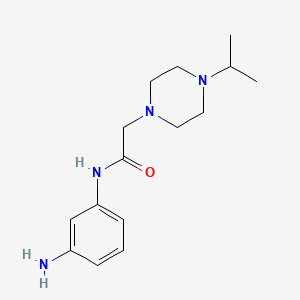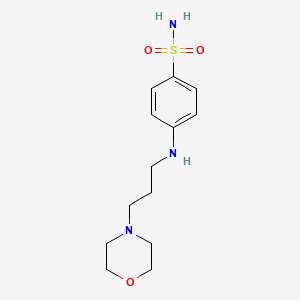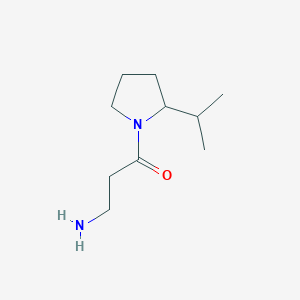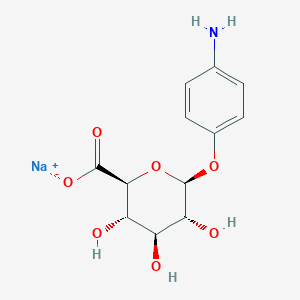
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups and a furan ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multi-step organic reactions. Common starting materials might include simple sugars or other furan derivatives. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with multiple hydroxyl groups and furan rings can exhibit significant biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including their ability to interact with specific enzymes or receptors in the body.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxyfuran: A similar compound without the isotopic labeling.
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: A compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one lies in its specific stereochemistry and isotopic labeling, which can influence its reactivity, biological activity, and applications.
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i6+1 |
InChI Key |
CIWBSHSKHKDKBQ-SJFBDETHSA-N |
Isomeric SMILES |
C(C([C@@H]1C(=C([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)


![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)


![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
